N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound featuring a cyclopropyl group, a hydroxyl group, and two thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the cyclopropyl intermediate: This can be achieved through the cyclopropanation of an appropriate alkene using reagents like diazomethane or Simmons-Smith reagent.
Introduction of the hydroxyl group: This step can be performed via hydroboration-oxidation or other suitable methods to introduce the hydroxyl functionality.
Attachment of thiophene rings: The thiophene rings can be introduced through cross-coupling reactions such as Suzuki-Miyaura coupling, using appropriate thiophene boronic acids and palladium catalysts.
Formation of the ethanediamide linkage: This can be achieved through amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, using appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of halogenated or nitrated thiophene derivatives
Scientific Research Applications
Chemistry
In chemistry, N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of thiophene-containing molecules with biological systems. Thiophene derivatives are known for their biological activity, and this compound could serve as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide could be investigated for its potential therapeutic properties. Thiophene derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs). Thiophene-based materials are known for their electronic properties, making them valuable in the field of materials science.
Mechanism of Action
The mechanism of action of N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its thiophene rings and other functional groups. The exact pathways involved would require detailed study to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxamide
- 2-Cyclopropylthiophene
- N-(2-Hydroxyethyl)thiophene-2-carboxamide
Uniqueness
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide is unique due to its combination of a cyclopropyl group, a hydroxyl group, and two thiophene rings. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further distinguish it from other similar compounds.
Properties
IUPAC Name |
N'-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c19-14(17-9-12-3-1-7-22-12)15(20)18-10-16(21,11-5-6-11)13-4-2-8-23-13/h1-4,7-8,11,21H,5-6,9-10H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKCQUBBHPJZPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C(=O)NCC2=CC=CS2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.